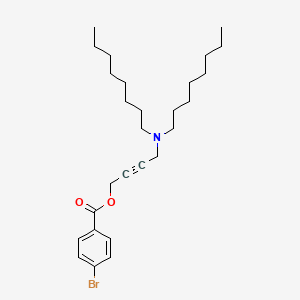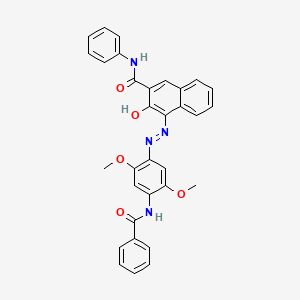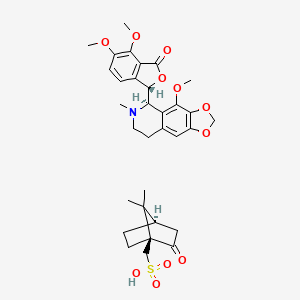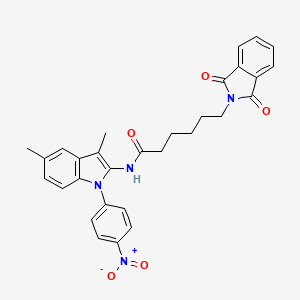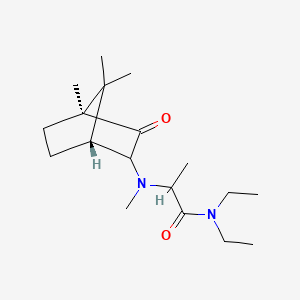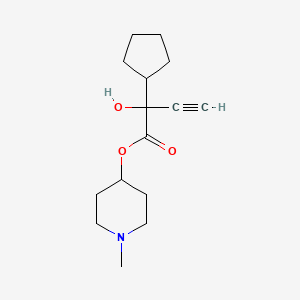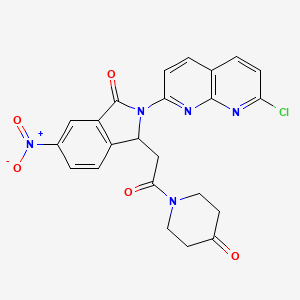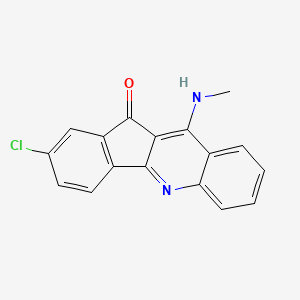
Tetrasodium 8,8'-(cyclohexylidenebis(4,1-phenyleneazo))bis(7-hydroxynaphthalene-1,3-disulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium 8,8’-(cyclohexylidenebis(4,1-phenyleneazo))bis(7-hydroxynaphthalene-1,3-disulphonate) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 8,8’-(cyclohexylidenebis(4,1-phenyleneazo))bis(7-hydroxynaphthalene-1,3-disulphonate) involves multiple steps, starting with the preparation of the azo compound. The process typically includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.
Cyclohexylidene Formation: The azo compound is reacted with cyclohexanone to introduce the cyclohexylidene group.
Sulfonation: The final step involves sulfonation to introduce the sulfonate groups, resulting in the formation of the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high production rates.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium 8,8’-(cyclohexylidenebis(4,1-phenyleneazo))bis(7-hydroxynaphthalene-1,3-disulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Tetrasodium 8,8’-(cyclohexylidenebis(4,1-phenyleneazo))bis(7-hydroxynaphthalene-1,3-disulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its intense coloration. The molecular structure, particularly the azo bonds and aromatic rings, plays a crucial role in this property. In biological applications, the compound can interact with cellular components, aiding in visualization and analysis.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrasodium 4,4’-(1,2-ethenediyl)bis(2,6-dimethylphenol)bis(7-hydroxynaphthalene-1,3-disulphonate)
- Tetrasodium 4,4’-(1,2-ethenediyl)bis(2,6-dimethylphenol)bis(7-hydroxynaphthalene-1,3-disulphonate)
Uniqueness
Compared to similar compounds, tetrasodium 8,8’-(cyclohexylidenebis(4,1-phenyleneazo))bis(7-hydroxynaphthalene-1,3-disulphonate) stands out due to its unique cyclohexylidene group, which enhances its stability and color properties. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes.
Propiedades
Número CAS |
85098-59-5 |
|---|---|
Fórmula molecular |
C38H28N4Na4O14S4 |
Peso molecular |
984.9 g/mol |
Nombre IUPAC |
tetrasodium;7-hydroxy-8-[[4-[1-[4-[(2-hydroxy-6,8-disulfonatonaphthalen-1-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C38H32N4O14S4.4Na/c43-30-14-4-22-18-28(57(45,46)47)20-32(59(51,52)53)34(22)36(30)41-39-26-10-6-24(7-11-26)38(16-2-1-3-17-38)25-8-12-27(13-9-25)40-42-37-31(44)15-5-23-19-29(58(48,49)50)21-33(35(23)37)60(54,55)56;;;;/h4-15,18-21,43-44H,1-3,16-17H2,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
Clave InChI |
RUGQEAFTXGKIHH-UHFFFAOYSA-J |
SMILES canónico |
C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C5=CC=C(C=C5)N=NC6=C(C=CC7=CC(=CC(=C76)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



